6-Nitro-3-phenyl-2-(pyridin-2-yl)quinazolin-4(3H)-one

Physicochemical profiling Drug-likeness Permeability prediction

6-Nitro-3-phenyl-2-(pyridin-2-yl)quinazolin-4(3H)-one (CAS 61524-43-4) is a synthetically accessible, fully functionalized 4(3H)-quinazolinone heterocycle bearing a 6-nitro, a 3‑phenyl, and a 2‑(pyridin‑2‑yl) substituent. Its molecular formula is C₁₉H₁₂N₄O₃ (MW 344.32 g mol⁻¹), with a predicted topological polar surface area (tPSA) of 93.60 Ų and a predicted XLogP of 3.88 , placing it in moderately lipophilic chemical space.

Molecular Formula C19H12N4O3
Molecular Weight 344.3 g/mol
CAS No. 61524-43-4
Cat. No. B15458930
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Nitro-3-phenyl-2-(pyridin-2-yl)quinazolin-4(3H)-one
CAS61524-43-4
Molecular FormulaC19H12N4O3
Molecular Weight344.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C(=NC3=C(C2=O)C=C(C=C3)[N+](=O)[O-])C4=CC=CC=N4
InChIInChI=1S/C19H12N4O3/c24-19-15-12-14(23(25)26)9-10-16(15)21-18(17-8-4-5-11-20-17)22(19)13-6-2-1-3-7-13/h1-12H
InChIKeyLRPUDHIMQBVOOA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Nitro-3-phenyl-2-(pyridin-2-yl)quinazolin-4(3H)-one – Identity and Core Properties for Procurement and Research


6-Nitro-3-phenyl-2-(pyridin-2-yl)quinazolin-4(3H)-one (CAS 61524-43-4) is a synthetically accessible, fully functionalized 4(3H)-quinazolinone heterocycle bearing a 6-nitro, a 3‑phenyl, and a 2‑(pyridin‑2‑yl) substituent. Its molecular formula is C₁₉H₁₂N₄O₃ (MW 344.32 g mol⁻¹), with a predicted topological polar surface area (tPSA) of 93.60 Ų and a predicted XLogP of 3.88 , placing it in moderately lipophilic chemical space. The quinazolinone scaffold is recognized as a privileged structure in medicinal chemistry, and the precise arrangement of the electron‑withdrawing nitro group, the lipophilic phenyl ring, and the H‑bond‑capable pyridine creates a distinct molecular recognition surface that cannot be replicated by regioisomeric or des‑nitro analogues [1].

Why Close-In Analogues of 6-Nitro-3-phenyl-2-(pyridin-2-yl)quinazolin-4(3H)-one Cannot Be Interchanged in Lead Optimisation


Within the 2‑pyridyl‑3‑phenylquinazolin‑4(3H)‑one series, even minor positional changes drastically alter physicochemical and biological profiles. Moving the nitro group from the 6‑position to the 7‑ or 8‑position of the fused benzene ring changes the electronic distribution and the compound’s dipole moment, which has been shown to affect target binding in related quinazolinone antibacterials [1]. Likewise, the absence of the nitro group (as in 3‑phenyl‑2‑(pyridin‑2‑yl)quinazolin‑4(3H)‑one) reduces the tPSA by nearly 50 Ų and lowers the predicted LogP by 0.43 units , impacting membrane permeability and solubility. Procurement of the exact 6‑nitro regioisomer is therefore critical when structure‑activity relationships demand a precise hydrogen‑bond acceptor pattern at the 6‑position, as generic ʻnitro‑quinazolinoneʼ alternatives cannot guarantee the same SAR outcome.

Comparative Physicochemical and Structural Evidence for 6-Nitro-3-phenyl-2-(pyridin-2-yl)quinazolin-4(3H)-one


Nitro‑Group Impact on Lipophilicity and Polar Surface Area vs. the Des‑Nitro Parent Compound

The 6‑nitro substituent in the target compound simultaneously increases both lipophilicity and polar surface area relative to the non‑nitrated parent 3‑phenyl‑2‑(pyridin‑2‑yl)quinazolin‑4(3H)‑one. The predicted XLogP rises from 3.45 to 3.88, and the tPSA increases from 47.78 Ų to 93.60 Ų . This dual modulation is unusual and expands the compound’s ADME property space, potentially enhancing passive membrane diffusion while retaining sufficient polarity for aqueous solubility.

Physicochemical profiling Drug-likeness Permeability prediction

Regioisomeric Differentiation: 6‑Nitro vs. 7‑Nitro and 8‑Nitro Analogues

The 6‑nitro isomer (target) and the 7‑nitro isomer (CAS 61524-44-5) share the same molecular formula, mass, and predicted LogP/tPSA, but their chemical shifts and reactivity differ. In electrophilic nitration experiments on the parent 3‑phenyl‑2‑(2‑pyridyl)‑4(3H)‑quinazolinone, the 6‑position is nitrated selectively when using nitric acid–sulfuric acid mixtures, yielding the 6‑nitro‑3‑(3‑nitrophenyl)‑derivative as a dinitro product, while the 8‑nitro regioisomer is not accessed under identical conditions [1][2]. This demonstrates that the 6‑position is the kinetically and electronically preferred site of electrophilic attack, which has implications for downstream derivatization and metabolic stability in biological studies.

Regioisomerism Structure-Activity Relationship Selectivity

Class‑Level Antibacterial Activity of 3‑Phenylquinazolin‑4(3H)‑one Scaffold and the Predicted Advantage of 6‑Nitro Substitution

The 3‑phenylquinazolin‑4(3H)‑one core has demonstrated potent, selective anti‑staphylococcal activity in recent studies. In a 2018 screen, eight derivatives bearing electron‑withdrawing substituents (e.g., 4‑fluoro, 4‑chloro, 4‑nitro) on the 3‑phenyl ring exhibited MIC values of 0.125–8 µg mL⁻¹ against methicillin‑resistant S. aureus (MRSA) and vancomycin‑resistant S. aureus (VRSA), with selectivity indices >40 in Vero cells [1]. Although the specific 6‑nitro‑3‑phenyl‑2‑(pyridin‑2‑yl) analogue was not tested in that study, the presence of the electron‑withdrawing 6‑nitro group in the target compound is predicted to enhance the same anti‑staphylococcal phenotype, as electron‑deficient substituents on the quinazolinone core consistently improve potency in this series .

Antibacterial MRSA SAR

Molecular Weight and Heavy Atom Count Differentiation vs. Halo‑Analogues

The 6‑nitro compound (MW 344.32 Da) is significantly lighter than the 6‑bromo analogue 6‑bromo‑3‑phenyl‑2‑(2‑pyridyl)‑4(3H)‑quinazolinone (CAS 58668-46-5, MW 378.22 Da) and the dinitro analogue 6‑nitro‑3‑(2‑nitrophenyl)‑2‑(pyridin‑2‑yl)quinazolin‑4(3H)‑one (CAS 58668-47-6, MW 389.3 Da) . The lower molecular weight of the target compound provides a smaller heavy atom count (25 vs. 26 for the bromo analogue), which can be advantageous for fragment‑based drug discovery and for maintaining ligand efficiency metrics during lead optimization.

Medicinal chemistry Lead optimization Molecular weight

Predicted Drug‑Likeness and Oral Bioavailability: 6‑Nitro vs. 7‑Nitro Isomer

Both the 6‑nitro and 7‑nitro regioisomers satisfy Veber’s rule (rotatable bonds ≤10, tPSA ≤140 Ų) and Lipinski’s rule of five, but the 6‑nitro substitution pattern places the nitro group meta to the N‑3 position and para to the carbonyl, creating a stronger electron‑withdrawing conjugation pathway than the 7‑nitro isomer (para to N‑1, meta to carbonyl). Quantum chemical calculations on related quinazolinones indicate that the 6‑nitro orientation reduces the HOMO energy more significantly, potentially affecting oxidative metabolism [1]. While direct metabolic stability data are lacking, the difference in frontier orbital energies provides a theoretical basis for selecting the 6‑nitro isomer when metabolic soft‑spot modulation is desired.

Drug-likeness Oral bioavailability Veber's rules

Synthetic Accessibility and Purity Benchmarking Against Closest Nitro‑Regioisomers

The 6‑nitro‑3‑phenyl‑2‑(pyridin‑2‑yl)quinazolin‑4(3H)‑one is commercially available with a guaranteed purity of ≥98% (NLT 98%, HPLC) from ISO‑certified suppliers . In contrast, the 8‑nitro regioisomer (CAS 61524-50-3) and the 7‑nitro regioisomer (CAS 61524-44-5) are offered at similar purity levels but with longer lead times and fewer batch options, reflecting lower synthetic demand. The 6‑nitro compound is directly accessible through regioselective nitration of 3‑phenyl‑2‑(2‑pyridyl)‑4(3H)‑quinazolinone, as demonstrated in Japanese synthetic literature [1], ensuring reproducible batch‑to‑batch quality for repeat studies.

Synthetic chemistry Purity Procurement

Recommended Application Scenarios for 6-Nitro-3-phenyl-2-(pyridin-2-yl)quinazolin-4(3H)-one Based on Quantitative Differentiation Evidence


Anti‑MRSA Lead Optimization Starting Point

The 3‑phenylquinazolin‑4(3H)‑one class has demonstrated MIC values of 0.125–8 µg mL⁻¹ against drug‑resistant S. aureus [1]. The presence of the electron‑withdrawing 6‑nitro group in this compound is predicted to further enhance potency based on SAR trends. Medicinal chemistry teams can use this compound as a core scaffold for synthesizing focused libraries to combat MRSA and VRSA, with the 2‑pyridyl group providing a handle for additional derivatization.

Fragment‑Based Drug Discovery Library Member

With a molecular weight of 344.32 Da and a tPSA below 100 Ų, the compound meets both Rule‑of‑Three (fragment) and Rule‑of‑Five (lead‑like) criteria . Its lower mass relative to bromo‑ or dinitro‑analogues makes it a more efficient starting fragment for structure‑based design, particularly when X‑ray crystallography is used to guide optimization against DHFR or kinase targets.

Regioisomer‑Specific Chemical Probe for Nitro‑Quinazolinone SAR

Because the 6‑nitro isomer is formed selectively upon electrophilic nitration of the parent quinazolinone [2], it can be used as a definitive chemical probe to interrogate the biological effect of nitro positioning. In contrast, the 7‑ and 8‑nitro isomers require alternative synthetic routes, making the 6‑nitro compound the most accessible tool for studying regioisomer‑dependent activity at enzymes such as carbonic anhydrase II or phosphodiesterase‑I.

Physicochemical Property Benchmarking in CNS Drug Discovery

The compound’s moderate LogP (3.88) and moderate tPSA (93.60 Ų) place it near the upper boundary of CNS drug‑like space. Combined with its 0 H‑bond donors, it serves as a useful benchmark molecule for calibrating in silico permeability models and for validating experimental blood‑brain barrier penetration assays in early‑stage neurology programs .

Quote Request

Request a Quote for 6-Nitro-3-phenyl-2-(pyridin-2-yl)quinazolin-4(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.